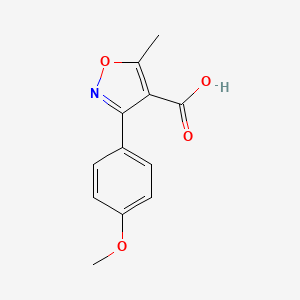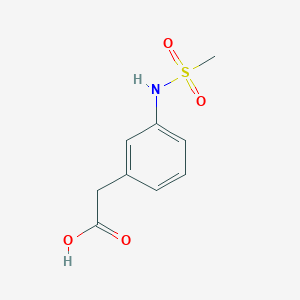
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of isoxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The “3-(4-Methoxyphenyl)” part suggests the presence of a methoxyphenyl group attached to the third position of the isoxazole ring . The “5-methyl” indicates a methyl group attached to the fifth position of the isoxazole ring . The “4-carboxylic acid” part implies a carboxylic acid group attached to the fourth position of the isoxazole ring .
Molecular Structure Analysis
The molecular structure of “3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid” would likely consist of an isoxazole ring with a methoxyphenyl group, a methyl group, and a carboxylic acid group attached at the 3rd, 5th, and 4th positions respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid” would depend on its specific structure. For instance, a similar compound, “3-(4-Methoxyphenyl)propiolic acid”, has a molecular weight of 180.20 and a density of 1.3±0.1 g/cm^3 .
Applications De Recherche Scientifique
Synthesis Techniques
The molecule "3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid" has been explored in scientific research primarily for its synthetic potential and structural analysis. A notable study involves the synthesis of isoxazole-4-carboxylic acid derivatives through a controlled isoxazole-azirine-isoxazole/oxazole isomerization. This process involves Fe(II)-catalyzed isomerization, leading to the formation of isoxazole-4-carboxylic esters and amides in good yields. This research sheds light on the flexibility and complexity of synthesizing isoxazole derivatives, potentially including 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (Serebryannikova et al., 2019).
Crystal Structure Determination
The precise identification of regioisomers is crucial in the study of complex molecules. For instance, a study on 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid emphasizes the importance of single-crystal X-ray analysis for unambiguous structure determination. This research indicates the significance of crystallographic techniques in understanding the molecular structure, which could be applied to analyze 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid derivatives (Kumarasinghe et al., 2009).
Biological and Pharmaceutical Research
In the realm of pharmaceuticals, derivatives of the molecule might be of interest. For example, the synthesis and evaluation of derivatives for their nonlinear optical properties, as studied in 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, can provide insights into the potential applications of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid in advanced materials or pharmacological research (Tamer et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors
Mode of Action
Based on its structural similarity to other phenolic compounds, it might interact with its targets through hydrogen bonding or hydrophobic interactions . These interactions could lead to changes in the conformation or activity of the target proteins, affecting their function .
Biochemical Pathways
Phenolic compounds are known to be involved in various biological processes, including antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways
Pharmacokinetics
A related compound, “3-(4-hydroxy-3-methoxyphenyl)propionic acid”, has been shown to undergo rapid metabolism and wide tissue distribution in sprague-dawley rats . The compound and its conjugates were detected in the bloodstream within 15 minutes of administration, and in target organs 6 hours post-administration
Result of Action
Phenolic compounds are known to exhibit antioxidant activity, which can protect cells from oxidative damage . They can also modulate the activity of various enzymes and interact with cell signaling pathways, potentially affecting a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of “3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid” could be influenced by various environmental factors. For example, the pH of the environment could affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other compounds could affect its metabolism and excretion
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(13-17-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDPECCMAKOJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381539 | |
| Record name | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |
CAS RN |
93041-45-3 | |
| Record name | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the different rings in 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?
A1: The molecule of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid features a benzene ring and an isoxazole ring. These rings are not coplanar but are oriented at a dihedral angle of 42.52° []. Additionally, the carboxylic acid group is almost coplanar with the isoxazole ring, exhibiting a dihedral angle of 5.3° [].
Q2: How does 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid arrange itself in its solid state?
A2: In the crystal form, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid molecules form inversion dimers. These dimers are held together by pairs of O—H⋯O hydrogen bonds, creating R 2 2(8) loop structures within the crystal lattice [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)
![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)
![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)
